3-(2,4-Dichlorophenoxy)benzoic acid
Description
3-(2,4-Dichlorophenoxy)benzoic acid (CAS: 329180-46-3) is a substituted benzoic acid derivative characterized by a 2,4-dichlorophenoxy group attached to the benzene ring at the 3-position. Its molecular formula is C₁₅H₁₁Cl₂NO₄, with an average molecular weight of 340.156 g/mol and a monoisotopic mass of 339.006513 g/mol .
Properties
Molecular Formula |
C13H8Cl2O3 |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
YPUMRLRMRBLVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential herbicidal properties, similar to other phenoxy herbicides.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The molecular pathways involved include the disruption of cell wall plasticity, alteration of protein synthesis, and increased ethylene production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 3-(2,4-dichlorophenoxy)benzoic acid, differing in substituent positions, halogenation patterns, or functional groups:
2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid
- Molecular Formula : C₁₃H₇Cl₃O₃
- Molecular Weight : 317.5 g/mol
- Key Features: A chlorine atom at the 2-position of the benzoic acid ring and a 2,4-dichlorophenoxy group at the 6-position.
- CAS : 1041555-42-3
- Applications : Used as a versatile small-molecule scaffold in laboratory research .
3-(2,4-Dichlorophenoxy)propanoic acid
- Molecular Formula : C₉H₇Cl₂O₃
- Molecular Weight : 243.06 g/mol
- Key Features: A shorter aliphatic chain (propanoic acid) linked to the 2,4-dichlorophenoxy group.
- CAS : 33695-72-6
- Synthesis: Prepared via nucleophilic substitution reactions involving bromoalkanoic esters .
3-[[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Octanol-Water) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 340.16 | Low in water | 3.8 | Not reported |
| 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | 317.5 | Moderate in DMSO | 4.2 | Not reported |
| 3-(2,4-Dichlorophenoxy)propanoic acid | 243.06 | Higher in polar solvents | 2.9 | Oil (liquid at RT) |
Notes:
- The presence of chlorine atoms increases hydrophobicity (higher LogP) in chlorinated derivatives .
- Aliphatic chain length (e.g., propanoic acid vs. benzoic acid) significantly affects solubility and phase behavior .
This compound
- Synthesis: Typically involves coupling 2,4-dichlorophenol with a benzoic acid derivative via nucleophilic aromatic substitution or esterification followed by hydrolysis .
2-(2,4-Dichlorophenoxy)-3-methylbutanoic acid (5e)
- Yield: 89% via reaction of ethyl 2-bromo-3-methylbutanoate with 2,4-dichlorophenol .
- Key Step : Alkylation under basic conditions to form the ether linkage.
Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₅H₁₁Cl₂NO₄ | 329180-46-3 | Benzoic acid, 2,4-dichlorophenoxy ether |
| 2-Chloro-6-(2,4-dichlorophenoxy)benzoic acid | C₁₃H₇Cl₃O₃ | 1041555-42-3 | Chlorobenzoic acid, 2,4-dichlorophenoxy |
| 3-(2,4-Dichlorophenoxy)propanoic acid | C₉H₇Cl₂O₃ | 33695-72-6 | Propanoic acid, 2,4-dichlorophenoxy ether |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
